4-Ethyl-8-methyl-7-(2-oxo-cyclohexyloxy)-chromen-2-one
Overview
Description
4-Ethyl-8-methyl-7-(2-oxo-cyclohexyloxy)-chromen-2-one is a synthetic organic compound belonging to the chromenone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-8-methyl-7-(2-oxo-cyclohexyloxy)-chromen-2-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-8-methyl-7-(2-oxo-cyclohexyloxy)-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Potential use as a therapeutic agent or in drug development.
Industry: Applications in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 4-Ethyl-8-methyl-7-(2-oxo-cyclohexyloxy)-chromen-2-one would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Ethyl-8-methyl-7-(2-oxo-cyclohexyloxy)-chromen-2-one include other chromenone derivatives with different substituents. Examples include:
- 4-Methyl-7-hydroxy-chromen-2-one
- 6-Ethyl-4-methyl-chromen-2-one
- 7-Methoxy-4-ethyl-chromen-2-one
Uniqueness
The uniqueness of this compound lies in its specific substituents and their positions on the chromenone core, which can influence its chemical reactivity and biological activity.
For detailed and specific information, consulting scientific literature, databases, or conducting experimental research would be necessary.
Properties
IUPAC Name |
4-ethyl-8-methyl-7-(2-oxocyclohexyl)oxychromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-3-12-10-17(20)22-18-11(2)15(9-8-13(12)18)21-16-7-5-4-6-14(16)19/h8-10,16H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQNLVBORGTWFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC3CCCCC3=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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